molecular formula C8H8ClF2N3 B1488066 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine CAS No. 1000303-40-1

4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Cat. No.: B1488066
CAS No.: 1000303-40-1
M. Wt: 219.62 g/mol
InChI Key: KJWHMPQUGYQFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a 3,3-difluoropyrrolidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method includes the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chloro group. Subsequently, the 3,3-difluoropyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study biological processes and pathways. Its ability to interact with specific molecular targets makes it a useful tool in understanding cellular mechanisms.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Chloro-2-cyclopropyl-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine

  • 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)-2-methylpyrimidine

Uniqueness: 4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, its unique structural features may offer distinct advantages in certain applications.

Properties

IUPAC Name

4-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N3/c9-6-3-7(13-5-12-6)14-2-1-8(10,11)4-14/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHMPQUGYQFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,3-difluoropyrrolidine (215 mg, 1.5 mmol), 4,6-dichloro-pyrimidine (223 mg, 1.5 mmol) and DIPEA (194 mg, 1.5 mmol) in 1,4-dioxane (3.0 mL) was heated at 100° C. for 16 hours. The reaction was cooled to room temperature and then partitioned between EtOAc and water. The organic phase was separated and washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated. The residue was separated with flash chromatography (25+S Biotage, 20% EtOAc/pentane) to afford 160 mg (48.6%) of 4-chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine as a solid.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
223 mg
Type
reactant
Reaction Step One
Name
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.